(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazolones, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazolone derivatives.
Scientific Research Applications
(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features, such as the presence of a keto group and the ability to undergo various organic reactions.
Acetylacetone: Another compound with a similar keto-enol tautomerism, used in various chemical syntheses and industrial applications.
Uniqueness
(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the presence of a nitrophenyl group and a pyrazolone core. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-methyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O3/c1-12-10-15(22(24)25)8-9-17(12)19-11-16-13(2)20-21(18(16)23)14-6-4-3-5-7-14/h3-11,20H,1-2H3 |
InChI Key |
LRVPFDCYRXJNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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